Pan-Mutant Potency Across T790M and C797S Variants
Egfr-IN-27 demonstrates broad pan-mutant inhibitory activity with IC50 values <50 nM for six distinct EGFR mutant isoforms: Del19, L858R, Del19/T790M, L858R/T790M, Del19/T790M/C797S, and L858R/T790M/C797S . In contrast, osimertinib, a third-generation EGFR inhibitor, exhibits an IC50 of 441.90 nM for wild-type EGFR and only 8.98 nM for the L858R/T790M/C797S triple-mutant, indicating a narrower therapeutic window and reduced potency against certain mutant variants [1]. This differential coverage is critical for research models harboring complex resistance mutations.
| Evidence Dimension | Potency across EGFR mutant isoforms (IC50) |
|---|---|
| Target Compound Data | <50 nM for Del19, L858R, Del19/T790M, L858R/T790M, Del19/T790M/C797S, L858R/T790M/C797S |
| Comparator Or Baseline | Osimertinib: WT=441.90 nM, L858R/T790M=17.39 nM, L858R/T790M/C797S=8.98 nM |
| Quantified Difference | Egfr-IN-27 maintains sub-50 nM potency for all six mutants, whereas osimertinib's potency varies by >49-fold across mutants (8.98 nM to 441.90 nM) |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
Researchers studying EGFR C797S-mediated resistance require compounds with confirmed potency against triple-mutant variants; Egfr-IN-27's sub-50 nM IC50 across all six mutants ensures experimental reproducibility in complex resistance models.
- [1] Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B, 128(50), 12389–12402. https://doi.org/10.1021/acs.jpcb.4c06246 View Source
